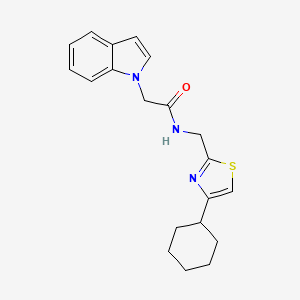

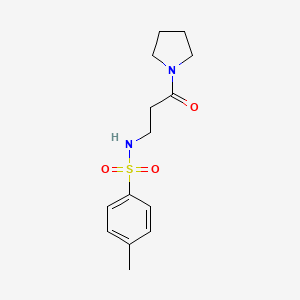

![molecular formula C17H17FN4O4 B2541847 N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034326-42-4](/img/structure/B2541847.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide" is a chemically synthesized molecule that may be related to piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives have been synthesized and evaluated for various pharmacological properties, including anti-acetylcholinesterase activity , antithrombotic properties , antimicrobial activity , inotropic effects , and antibacterial effects .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions that may include the formation of amide bonds, substitutions, and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involved substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups . Similarly, benzyloxy anilides of nipecotic and isonipecotic acids were synthesized for their antithrombotic properties . The synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives was achieved using a one-pot, three-component reaction .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a piperidine ring is a common feature, and modifications to this ring or its substituents can significantly alter the compound's pharmacological properties. For example, the introduction of a benzylsulfonyl group and a methylamino group in the piperidine derivative led to a potent inhibitor of acetylcholinesterase . The position and substitution of the benzyloxy group and the addition of fluorine on the phenyl ring were key factors in enhancing the antithrombotic activity of certain piperidine derivatives .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions during their synthesis and may also participate in reactions as part of their biological activity. The anti-acetylcholinesterase piperidine derivatives were synthesized through reactions involving benzamide substitutions . The antithrombotic piperidine derivatives were obtained by exploring the effects of the amidine group attached at the piperidine nitrogen . The antimicrobial piperidine derivatives were synthesized by condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's bioavailability and efficacy. The synthesized piperidine derivatives were characterized by various spectroscopic methods, including IR and NMR, and elemental analysis . The introduction of specific functional groups can enhance the lipophilicity of the compounds, which in turn can affect their antiplatelet potency .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Applications

Novel heterocyclic compounds derived from visnagenone and khellinone, including those similar in structure to N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), with notable analgesic and anti-inflammatory activities, suggesting their potential application in medicinal chemistry for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Biological Activity and Therapeutic Potential

Derivatives related to the core structure of N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide have been explored for various biological activities, including inhibition of HIV-1 integrase, suggesting their significance in antiviral research. These compounds have shown promising results in inhibiting the HIV-integrase-catalyzed strand transfer process, demonstrating their potential as antiviral agents with favorable pharmacokinetic properties for clinical applications (Pace et al., 2007).

Antimicrobial Evaluation

Studies on substituted 2-aminobenzothiazoles derivatives, structurally related to N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, have demonstrated their antimicrobial efficacy against resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial agents (Anuse et al., 2019).

Drug Development and Pharmacokinetics

Explorations into the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, akin to N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide, highlight the importance of understanding metabolic pathways for optimizing drug efficacy and safety. These studies contribute to the foundational knowledge required for the development of cancer therapeutics, emphasizing the compound's role in advancing pharmacological research (Teffera et al., 2013).

Direcciones Futuras

The future directions for the study of this compound would depend on its intended use. If it’s being developed as a drug, future studies could focus on optimizing its structure to improve its efficacy and safety, investigating its mechanism of action, and conducting preclinical and clinical trials .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4/c18-11-7-19-16(20-8-11)26-13-2-1-5-22(9-13)17(23)21-12-3-4-14-15(6-12)25-10-24-14/h3-4,6-8,13H,1-2,5,9-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVOPONWLLCOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

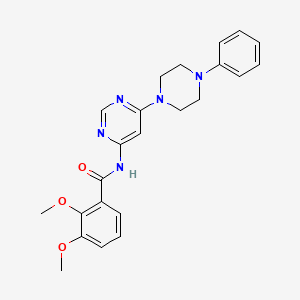

![[(2,5-Dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2541764.png)

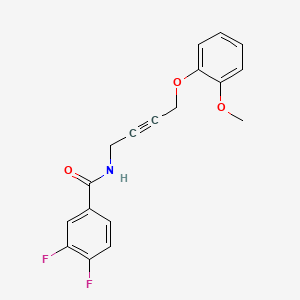

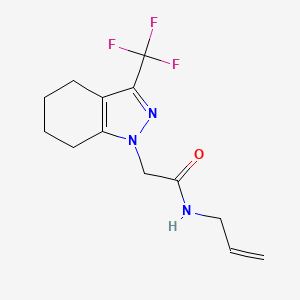

![2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2541766.png)

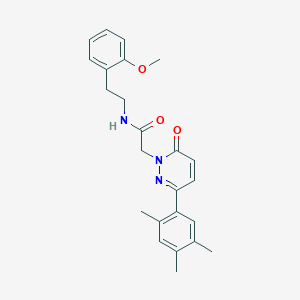

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2541770.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2541772.png)

![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)

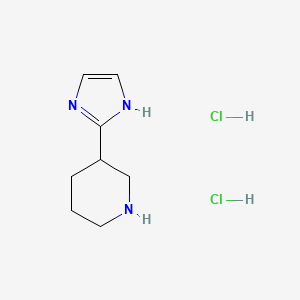

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2541777.png)

![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)